1-[3-(4-chloro-2-methylbenzoyl)piperidin-1-yl]-4-methylpentane-1,2-dione
Overview
Description
1-[3-(4-chloro-2-methylbenzoyl)piperidin-1-yl]-4-methylpentane-1,2-dione is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 4-chloro-2-methylbenzoyl group and a 4-methylpentane-1,2-dione moiety. Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-chloro-2-methylbenzoyl)piperidin-1-yl]-4-methylpentane-1,2-dione typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the acylation and condensation steps .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-chloro-2-methylbenzoyl)piperidin-1-yl]-4-methylpentane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents, often under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran, typically at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
1-[3-(4-chloro-2-methylbenzoyl)piperidin-1-yl]-4-methylpentane-1,2-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 1-[3-(4-chloro-2-methylbenzoyl)piperidin-1-yl]-4-methylpentane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated. For example, in antimicrobial studies, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3R,4S)-1-(4-chloro-2-methylbenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol**: Another related compound with a piperazine ring and a propanol group.
1-[3-(4-chloro-2-methylbenzoyl)-1-piperidinyl]-3-(1H-tetrazol-1-yl)-1-propanone: A structurally similar compound with a tetrazole moiety instead of the 4-methylpentane-1,2-dione group.
Uniqueness
1-[3-(4-chloro-2-methylbenzoyl)piperidin-1-yl]-4-methylpentane-1,2-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-chloro-2-methylbenzoyl group and the 4-methylpentane-1,2-dione moiety allows for versatile chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
1-[3-(4-chloro-2-methylbenzoyl)piperidin-1-yl]-4-methylpentane-1,2-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO3/c1-12(2)9-17(22)19(24)21-8-4-5-14(11-21)18(23)16-7-6-15(20)10-13(16)3/h6-7,10,12,14H,4-5,8-9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFOQCUHMQZOMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C2CCCN(C2)C(=O)C(=O)CC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.